![molecular formula C17H11BrN2OS B2541462 (Z)-2-溴-N-(3-(丙-2-炔-1-基)苯并[d]噻唑-2(3H)-亚甲基)苯甲酰胺 CAS No. 865181-00-6](/img/structure/B2541462.png)

(Z)-2-溴-N-(3-(丙-2-炔-1-基)苯并[d]噻唑-2(3H)-亚甲基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

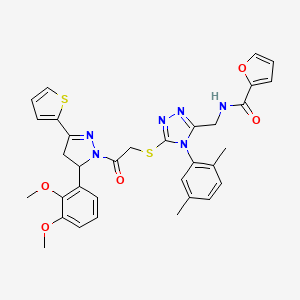

“(Z)-2-bromo-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide” is a chemical compound that belongs to the class of benzo[d]thiazoles . Benzo[d]thiazoles are known for their broad range of chemical and biological properties .

Synthesis Analysis

The synthesis of similar compounds often starts from simple commercially available building blocks . For instance, the synthesis of 2-(prop-2-yn-1-ylthio)benzo[d]thiazole involves the addition of propargyl bromide to the solution of 2-mercaptobenzothiazole .Molecular Structure Analysis

The molecular structure of this compound includes a benzo[d]thiazol-2(3H)-ylidene core with a prop-2-yn-1-yl group and a benzamide group attached . The molecular formula is C19H16N2O3S3 .Chemical Reactions Analysis

Benzo[d]thiazoles have been found to exhibit various chemical reactions. For instance, the treatment of a conjugate led to a loss of mitochondrial membrane potential and an increase in the levels of reactive oxygen species .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 416.5 g/mol, a topological polar surface area of 126 Ų, and a complexity of 750 .科学研究应用

- Researchers have synthesized derivatives of this compound and evaluated their antibacterial potential. In vitro studies demonstrated moderate to good activity against Gram-positive bacteria (S. aureus, B. subtilis) and Gram-negative bacteria (E. coli, K. pneumoniae) .

- Some derivatives of this compound were tested for COX-1 inhibition. While their activity was weaker compared to standard inhibitors, further optimization might yield more potent COX inhibitors .

- The triazole nucleus is versatile and has led to diverse applications in medicine. Blockbuster drugs like fluconazole and Rufinamide contain triazole moieties. Investigating this compound’s potential as a lead structure could be valuable .

Antibacterial Activity

Cyclooxygenase (COX) Inhibition

Triazole-Based Drug Development

作用机制

While the exact mechanism of action for this specific compound is not clear, benzo[d]thiazoles and their derivatives have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

未来方向

属性

IUPAC Name |

2-bromo-N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11BrN2OS/c1-2-11-20-14-9-5-6-10-15(14)22-17(20)19-16(21)12-7-3-4-8-13(12)18/h1,3-10H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJIJXYSXWNVPNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C2=CC=CC=C2SC1=NC(=O)C3=CC=CC=C3Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11BrN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-chlorophenyl)-N-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}acetamide](/img/structure/B2541381.png)

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(ethylsulfonyl)benzamide](/img/structure/B2541382.png)

![(E)-2-(2-cyano-3-(3-phenylbenzo[c]isoxazol-5-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2541383.png)

![Ethyl 4-[[6,7-dimethoxy-2-(phenylcarbamoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B2541384.png)

![1-(4-ethylpiperazin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol dihydrochloride](/img/structure/B2541388.png)

![6-Bromo-8-fluoro-2-(methoxymethyl)imidazo[1,2-a]pyridine](/img/structure/B2541391.png)

![2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B2541397.png)

![1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2541398.png)

![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2541401.png)